molecular formula C11H8Cl2N2O B1648039 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine CAS No. 479685-04-6

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine

Cat. No.: B1648039
CAS No.: 479685-04-6
M. Wt: 255.1 g/mol
InChI Key: UOCCVVGLNZWUSU-UHFFFAOYSA-N
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Description

2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine (CAS 479685-04-6) is a pyrazine-based chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.10 . It serves as a versatile and critical synthetic building block in medicinal chemistry research. This compound is recognized as a key intermediate in the synthesis of more complex molecules with significant biological activity. Scientific literature highlights its role in the development of a novel 5-hydroxytryptamine2C (5-HT2C) receptor agonist, which was investigated as a potential therapeutic candidate for the treatment of obesity . In this context, the compound's structure is integral to creating molecules that demonstrate potent and selective agonist activity on the 5-HT2C receptor, leading to observed dose-dependent inhibition of food intake and reduction in body weight in preclinical models . Researchers value this compound for its use in constructing pharmacologically active pyrazine and hydrazone derivatives, which have shown promise in various other therapeutic areas, such as the development of new antileishmanial agents . Pyrazine scaffolds, in general, are essential templates in organic and drug discovery research for designing potent hit molecules with diverse biological profiles . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCCVVGLNZWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 2 Chloro 6 3 Chlorobenzyl Oxy Pyrazine

Mechanistic Investigations of Nucleophilic Substitution on Pyrazine (B50134) Systems

The electron-deficient nature of the pyrazine ring, a consequence of the presence of two nitrogen atoms, renders it susceptible to nucleophilic attack. The chlorine atom in 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine serves as a leaving group, enabling a variety of substitution reactions. The ((3-chlorobenzyl)oxy) group, being electron-donating through resonance, can modulate the reactivity of the pyrazine ring.

Kinetics and Mechanistic Pathways of Halogen Displacement (e.g., D-mechanism, Addition-Elimination)

The displacement of the chlorine atom in this compound by a nucleophile is anticipated to proceed primarily through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, specifically the addition-elimination pathway. This pathway involves two principal steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the nitrogen atoms.

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion.

While the addition-elimination mechanism is predominant for most nucleophilic aromatic substitutions on electron-deficient heterocycles, under certain conditions, other mechanisms like the D-mechanism (dissociative mechanism) could be considered, though they are less common for these systems.

Comparative Reactivity Studies of Halogenated Pyrazines with Various Nucleophiles

The reactivity of halogenated pyrazines is influenced by several factors, including the nature of the halogen, the electronic properties of other substituents on the ring, and the strength of the incoming nucleophile. For this compound, the electron-donating nature of the ((3-chlorobenzyl)oxy) group is expected to slightly decrease the electrophilicity of the pyrazine ring compared to an unsubstituted chloropyrazine, potentially leading to slower reaction rates.

Studies on related 2-chloropyrazines have demonstrated varying reactivity with different nucleophiles. Generally, stronger nucleophiles react faster. For instance, reactions with alkoxides, thiolates, and amines proceed under relatively mild conditions.

NucleophileGeneral Reactivity TrendTypical Conditions
Amines (e.g., piperidine, morpholine)Good reactivity, often requires heating.Heating in a suitable solvent (e.g., ethanol, DMF).
Alkoxides (e.g., sodium methoxide)High reactivity, often proceeds at room temperature.Reaction in the corresponding alcohol as solvent.
Thiolates (e.g., sodium thiophenoxide)Very high reactivity due to the soft nature of sulfur.Often proceeds readily at or below room temperature.

Exploration of tele-Substitution Phenomena in Pyrazine Scaffolds

An intriguing and less common reaction pathway in the chemistry of aza-aromatic compounds is tele-substitution. This phenomenon involves the nucleophile attacking a ring position remote from the carbon atom bearing the leaving group, leading to a rearranged product. While direct ipso-substitution at the C-2 position is the expected outcome for this compound, the possibility of tele-substitution, though likely a minor pathway, cannot be entirely dismissed under specific conditions.

Mechanistically, tele-substitution is thought to proceed through a different pathway than the classical SNAr mechanism. It may involve an initial attack at an alternative electrophilic site on the pyrazine ring, followed by a series of proton transfers and elimination of the leaving group. Factors that can favor tele-substitution include the nature of the nucleophile, the solvent, and the specific substitution pattern of the pyrazine ring. For instance, softer nucleophiles and less polar solvents have been observed to promote tele-substitution in some heterocyclic systems. researchgate.netchemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound also serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.

Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Heck, Stille Couplings)

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the chloropyrazine with an organoboron reagent (e.g., a boronic acid or ester). The presence of the electron-donating ((3-chlorobenzyl)oxy) group might necessitate more forcing reaction conditions or the use of more active catalyst systems compared to more electron-deficient chloropyrazines.

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the chloropyrazine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This method is valuable for introducing alkynyl moieties onto the pyrazine core.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the chloropyrazine with an alkene. This reaction is a versatile method for the synthesis of substituted alkenes.

Stille Coupling: This coupling reaction utilizes an organotin reagent as the coupling partner and is also catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.

ReactionCoupling PartnerTypical Catalyst SystemGeneral Observations for Chloropyrazines
SuzukiAryl/Vinyl Boronic AcidsPd(PPh3)4, Pd(OAc)2/ligandWidely applicable, tolerant of many functional groups.
SonogashiraTerminal AlkynesPd(PPh3)4/CuIEfficient for introducing alkynyl groups.
HeckAlkenesPd(OAc)2, PdCl2Useful for vinylation of the pyrazine ring.
StilleOrganostannanesPd(PPh3)4Effective but limited by toxicity of tin reagents.

Carbon-Heteroatom Bond Formation (e.g., C-N Amination)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of 2-aminopyrazine (B29847) derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation and often requires optimization depending on the specific amine coupling partner. The electron-rich nature of the pyrazine substrate may influence the choice of ligand, with more electron-rich and sterically hindered phosphine (B1218219) ligands often proving effective.

Reactions Involving the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound serves as a protecting group for the 6-hydroxypyrazine tautomer. The cleavage of this ether is a critical transformation, enabling the unmasking of the hydroxyl functionality for further synthetic manipulations or as a final step in the synthesis of target molecules. Several methods are available for the debenzylation of ethers, each with its own set of advantages and limitations regarding functional group tolerance and reaction conditions.

Catalytic Hydrogenolysis: A common and mild method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The process, known as hydrogenolysis, results in the formation of the corresponding alcohol and toluene (B28343) as a byproduct. youtube.comnih.gov This method is often high-yielding and affords clean reaction products. nih.gov

Acid-Mediated Cleavage: Strong acids can also effect the cleavage of benzyl ethers. youtube.com However, this approach is generally less selective and may not be suitable for substrates containing acid-sensitive functional groups.

Oxidative Cleavage: Oxidative methods provide an alternative route to debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. nih.gov Visible-light-mediated debenzylation using DDQ as a photo-oxidant has also been reported as a mild and selective method. nih.gov This technique is compatible with various functional groups, including azides, alkenes, and alkynes. nih.gov

Lewis Acid-Mediated Cleavage: Certain Lewis acids can promote the cleavage of benzyl ethers with high selectivity. A notable example is the use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). This reagent allows for the efficient debenzylation under mild conditions while tolerating a wide array of other functional groups, such as silyl (B83357) ethers and esters. organic-chemistry.org

A summary of potential debenzylation methods applicable to this compound is presented in Table 1.

Reagent/ConditionType of CleavageByproductsKey Advantages
H₂/Pd-CHydrogenolysisTolueneMild, high-yielding, clean reaction
Strong Acid (e.g., HBr)Acidolysis3-chlorobenzyl bromideEffective but can be harsh
DDQOxidative3-chlorobenzaldehydeSelective for benzyl ethers
BCl₃·SMe₂Lewis Acid-mediated-Mild, highly selective

Functionalization at Other Positions of the Pyrazine Ring

Beyond the manipulation of the existing substituents, the pyrazine ring of this compound presents opportunities for the introduction of new functional groups at its carbon-hydrogen (C-H) bonds. Such functionalizations are pivotal for elaborating the molecular scaffold and accessing a wider range of derivatives.

Deprotonative Functionalization

The electron-deficient nature of the pyrazine ring facilitates the deprotonation of its C-H bonds, creating potent nucleophilic intermediates that can react with various electrophiles. researchgate.net The regioselectivity of this deprotonation is influenced by the electronic effects of the existing substituents.

A highly effective method for the regioselective metalation of chloropyrazines involves the use of hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), often in combination with a metal salt like ZnCl₂ or MgCl₂. Knochel and co-workers have demonstrated that the use of TMPMgCl·LiCl and TMPZnCl·LiCl allows for successive regio- and chemoselective metalations of chloropyrazines. nih.gov These metalated intermediates can then be trapped with a variety of electrophiles to furnish highly functionalized pyrazines in good yields. nih.gov

For this compound, deprotonation is anticipated to occur at the C-3 or C-5 position, which are ortho to the nitrogen atoms and activated by the chloro and benzyloxy substituents. The resulting organometallic intermediate can then undergo reaction with electrophiles such as aldehydes, ketones, or alkyl halides to introduce new carbon-based substituents.

A hypothetical reaction scheme for the deprotonative functionalization is shown below:

StepReagentIntermediate/ProductPurpose
1TMPMgCl·LiCl2-Chloro-3-magnesiated-6-((3-chlorobenzyl)oxy)pyrazineRegioselective deprotonation
2Electrophile (E⁺)2-Chloro-3-E-6-((3-chlorobenzyl)oxy)pyrazineIntroduction of a new functional group

C-H Activation Strategies

Direct C-H activation offers a more atom-economical approach to functionalize the pyrazine ring, avoiding the need for pre-functionalized starting materials. mdpi.com These methods typically involve transition metal catalysts that can cleave a C-H bond and facilitate the formation of a new bond.

While specific C-H activation studies on this compound are not extensively reported, strategies developed for other N-heterocycles, particularly pyridines and other pyrazines, can be considered. ingentaconnect.comresearchgate.net The coordinating ability of the pyrazine nitrogen atoms can pose a challenge in direct C-H activation; however, several strategies have been developed to address this. ingentaconnect.com

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-H functionalization. researchgate.netrsc.org For instance, direct arylation of pyrazines with aryl halides has been achieved using palladium catalysts. The unique electronic properties of the pyrazine ring can make it amenable to direct functionalization via C-H activation. researchgate.net

Iron-Catalyzed Carbene-Transfer Reactions: Iron-catalyzed reactions of diazo compounds can lead to C-H insertion into heteroaromatic systems. This has been demonstrated for the functionalization of indoles and pyrroles and could potentially be applied to pyrazines. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. This approach can be used to generate radical intermediates that can undergo coupling reactions.

The applicability of these strategies to this compound would depend on the specific reaction conditions and the compatibility of the functional groups present in the molecule.

Computational and Theoretical Investigations of 2 Chloro 6 3 Chlorobenzyl Oxy Pyrazine

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a important tool in chemical research, offering a balance between accuracy and computational cost. For a molecule like 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine, DFT can provide detailed insights into its geometry, electronic properties, and spectroscopic behavior.

Electronic Structure Elucidation and Molecular Geometry Optimization

The first step in the computational analysis of a molecule is typically the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this purpose, various levels of theory and basis sets can be employed. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) or higher basis set, which has been shown to provide reliable geometric parameters.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazine (B50134) Ring (using 2,6-dichloropyrazine (B21018) as a model)

Parameter Bond Length (Å) / Bond Angle (°)
C-Cl Bond Length ~1.74
C-N Bond Length ~1.33
C-C Bond Length ~1.39
N-C-Cl Bond Angle ~122
C-N-C Bond Angle ~117

Note: These are typical values and the actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the ether linkage, as these are the most likely sites for electron donation. The LUMO, on the other hand, is anticipated to be distributed over the pyrazine ring, influenced by the electron-withdrawing chloro substituent. The 3-chlorobenzyl group would also influence the electronic distribution.

Computational studies on similar pyrazine derivatives have shown that the HOMO-LUMO gap can be tuned by the nature and position of substituents. researchgate.net For instance, the introduction of electron-withdrawing groups tends to lower the energies of both the HOMO and LUMO, while electron-donating groups raise them. This analysis is crucial for predicting how this compound might interact with biological targets or other reagents.

Table 2: Illustrative FMO Data for a Generic Chloro-Substituted Pyrazine Derivative

Orbital Energy (eV) Description
HOMO -6.5 Associated with the pyrazine ring and ether oxygen
LUMO -1.8 Distributed over the pyrazine ring and chloro substituent
HOMO-LUMO Gap 4.7 Indicator of chemical reactivity and stability

Note: These values are illustrative and would need to be calculated specifically for this compound.

Simulation of Spectroscopic Signatures for Structural Verification

Computational methods can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), which are invaluable for structural elucidation and verification. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental IR and Raman spectra. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational frequencies would be expected for the C-Cl stretching, the pyrazine ring vibrations, the C-O-C stretching of the ether linkage, and the aromatic C-H stretching of the benzyl (B1604629) group. Theoretical calculations on related molecules like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have demonstrated good agreement between calculated and experimental vibrational spectra, aiding in the definitive assignment of spectral bands. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can confirm the proposed structure and provide insights into the electronic environment of the different nuclei within the molecule.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Natural Bond Orbital (NBO) analysis is a computational technique that provides information on the charge distribution on each atom. For this compound, NBO analysis would likely show a negative charge on the nitrogen and oxygen atoms, as well as the chlorine atoms, due to their high electronegativity. The carbon atoms of the pyrazine ring would exhibit varying degrees of positive or negative charge depending on their connectivity.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For the title compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom, highlighting these as potential hydrogen bond acceptor sites. The areas around the hydrogen atoms would exhibit positive potential.

Mechanistic Insights from Computational Modeling

Beyond static molecular properties, computational chemistry can be employed to study the dynamics of chemical reactions, providing valuable insights into reaction mechanisms.

Calculation of Reaction Energy Profiles and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathways from reactants to products. This involves locating the transition state (TS), which is the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could computationally investigate various reactions, such as its synthesis or potential metabolic pathways. For example, a study on the genotoxicity of a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, suggested that the molecule is bioactivated to a reactive intermediate. mostwiedzy.pl Computational modeling could be used to explore the energy profiles of potential metabolic reactions, such as hydroxylation or oxidation, and to identify the most likely reactive metabolites and their corresponding transition states. This information is critical for understanding the compound's potential biological activity and toxicology.

Understanding Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the pathway and rate of a chemical reaction. While specific studies on the solvent effects for this compound are not extensively documented in public literature, the principles can be understood from studies on related pyrazine derivatives. Computational methods, particularly Density Functional Theory (DFT), are employed to model how solvent polarity and specific solvent-solute interactions can stabilize transition states or intermediates, thereby altering reaction kinetics and outcomes. For instance, in the synthesis of pyrazine-based Schiff-bases, the choice of solvent and catalyst is crucial. Reactions are often carried out in solvents like ethanol, with the progress monitored to optimize yield. nih.gov The cycloaddition reactions of dihydropyrazines have been shown via DFT calculations to proceed through a stepwise pathway, and the nature of the solvent can influence the stability of the intermediates involved in this process. nih.gov

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

QSPR and QSRR studies are crucial for establishing mathematical relationships between the structural features of a molecule and its physicochemical properties or reactivity. These models are instrumental in medicinal chemistry and material science for designing new compounds with desired characteristics.

Development of Predictive Models for Chemical Behavior

Predictive models for the chemical and biological behavior of pyrazine derivatives are developed using computational tools. These models often rely on correlating molecular descriptors with observed activities. For example, QSAR (Quantitative Structure-Activity Relationship) models have been successfully developed for classes of compounds like triazine derivatives to predict their biological activities based on quantum chemical and energy descriptors. scholarscentral.com For pyrazine derivatives, such models can predict properties ranging from antimicrobial activity to herbicidal effects. science.gov The development of these models involves establishing a reliable relationship between descriptors and activity, which can then be used to screen virtual libraries of related compounds. researchgate.net

Correlation of Quantum Chemical Descriptors with Reactivity Trends

Quantum chemical descriptors provide a quantitative measure of a molecule's electronic structure and are widely used to predict and explain its reactivity. These descriptors are derived from calculations, typically using DFT. mdpi.comresearchgate.net

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability. mdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (σ), chemical potential (μ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. mdpi.comresearchgate.net Hardness (η) measures the resistance to a change in electron distribution, while softness (σ) is its inverse. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. mdpi.com

Studies on related halogen-substituted pyrazine carboxamides show that substitutions can significantly alter these descriptors. For instance, halogen substitution can increase the chemical potential (μ) and decrease the electrophilicity index. chemrxiv.org These correlations are fundamental to understanding the reactivity trends within a class of compounds.

Below is a table of global reactivity descriptors calculated for a set of phthalazine (B143731) derivatives, illustrating the type of data generated in such studies. mdpi.com

CompoundI (eV)A (eV)χ (eV)η (eV)σ (eV)μ (eV)ω (eV)
1 6.510.453.483.031.65-3.482.00
16a 5.251.953.601.653.22-3.603.92
18a 5.511.703.611.912.62-3.613.40
20a 5.431.833.631.802.78-3.633.66
26a 5.671.573.622.052.44-3.623.19
29a 5.681.583.632.052.44-3.633.21
33a 5.271.893.581.692.96-3.583.79

Data adapted from a study on phthalazine derivatives to illustrate typical quantum chemical descriptor values. mdpi.com

Advanced Computational Characterization Techniques

Modern computational chemistry offers powerful tools to simulate and analyze molecular systems with high accuracy, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed insights into conformational flexibility and intermolecular interactions. researchgate.netchemrxiv.org

For complex molecules like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's biological activity and physical properties. In studies of related pyrazine-containing polymers, conformational "locking" through noncovalent interactions has been shown to enhance material properties like charge transport. rsc.org For a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, MD simulations have been used to investigate its stability and interactions within a simulated biological environment, complementing docking studies against protein receptors. researchgate.netchemrxiv.org

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and properties like the normalized contact distance (d_norm) are mapped onto it. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting significant intermolecular interactions. nih.gov

This analysis is often combined with 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For example, a Hirshfeld analysis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, a molecule with a similar substituted benzyl group, revealed the following contributions to the crystal packing: nih.gov

Interaction TypeContribution (%)
H···H41.5
H···C/C···H19.3
H···F/F···H9.7
H···N/N···H8.8
H···S/S···H7.9
H···Cl/Cl···H5.8

This data illustrates the detailed breakdown of intermolecular contacts obtained from Hirshfeld analysis for a structurally related compound. nih.gov

Energy framework calculations, which are often performed in conjunction with Hirshfeld analysis, compute the interaction energies between molecules in the crystal, providing a quantitative understanding of the forces governing the crystal packing. iucr.org These calculations help to visualize the topology of the packing as a framework of attractive interactions, distinguishing between electrostatic and dispersion contributions.

Strategic Utility of 2 Chloro 6 3 Chlorobenzyl Oxy Pyrazine As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the chloropyrazine system makes it an attractive starting point for the construction of fused heterocyclic scaffolds, which are prominent in many biologically active compounds.

The synthesis of fused pyrazine (B50134) systems like triazolo[4,3-a]pyrazines and pyrazolo[3,4-b]pyrazines often involves the introduction of a hydrazine (B178648) moiety onto a pyrazine ring, followed by an intramolecular cyclization. The chlorine atom on 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine serves as a handle for such transformations.

For instance, the synthesis of a triazolo[4,3-a]pyrazine core could theoretically proceed by reacting this compound with hydrazine to form a hydrazinylpyrazine intermediate. This intermediate could then be cyclized with a suitable one-carbon electrophile, such as an orthoester or formic acid, to yield the desired fused tricyclic system. The general synthetic route for these fused systems often starts with a dihalopyrazine or a chloropyrazine derivative.

Similarly, the construction of the pyrazolo[3,4-b]pyrazine skeleton can be achieved from appropriately substituted pyrazine precursors. A common method involves the reaction of a chloropyrazine derivative bearing an adjacent aldehyde or cyano group with hydrazine. While this compound does not possess this adjacent group, its chloro-substituent makes it a candidate for initial functionalization to install the necessary groups for a subsequent cyclization to a pyrazolo[3,4-b]pyrazine system.

Table 1: Hypothetical Reaction Scheme for Fused Heterocycle Synthesis

Starting MaterialReagentIntermediateProduct
This compound1. Hydrazine (N₂H₄)2-Hydrazinyl-6-((3-chlorobenzyl)oxy)pyrazineTriazolo[4,3-a]pyrazine derivative
2. Triethyl orthoformate

This table represents a hypothetical reaction based on known pyrazine chemistry, as specific examples with the title compound are not available.

The structure of this compound is well-suited for creating a variety of multi-functionalized pyrazine derivatives. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles via cross-coupling reactions. This allows for the generation of a library of analogues from a single, common intermediate. The benzyloxy portion of the molecule also presents opportunities for modification, such as debenzylation to reveal a hydroxyl group, which can be further functionalized.

Contribution to Chemical Libraries for Structure-Activity Relationship (SAR) Studies

In drug discovery, the generation of chemical libraries for SAR studies is crucial for optimizing lead compounds. The scaffold of this compound is an ideal starting point for such a library. By systematically varying the substituents at the 2-position (by replacing the chlorine) and on the benzyl (B1604629) ring, chemists can probe the structural requirements for biological activity.

For example, a library of compounds could be generated by reacting this compound with a diverse set of amines, leading to a series of 2-amino-6-((3-chlorobenzyl)oxy)pyrazine derivatives. Further diversity could be achieved by using different substituted benzyl halides in the initial synthesis of the scaffold.

Table 2: Illustrative Library for SAR Studies based on the Title Compound's Scaffold

Scaffold PositionR¹ (at position 2)R² (on benzyl ring)
1-Cl (parent)-Cl (parent)
2-NHCH₃-Cl
3-NHCH₂CH₂OH-Cl
4-Cl-F
5-NHCH₃-F
6-NHCH₂CH₂OH-F

This table is for illustrative purposes to show how the scaffold could be used in SAR studies.

Role in the Divergent Synthesis of New Molecular Architectures

Divergent synthesis is a strategy that allows for the creation of a wide range of complex molecules from a common intermediate. The two distinct functional handles on this compound—the reactive chlorine atom and the benzyl ether—make it a suitable substrate for divergent synthetic approaches.

A synthetic plan could involve an initial reaction at the chlorine position, for example, a Suzuki coupling to introduce a new aryl or alkyl group. The resulting product could then undergo a variety of further transformations. Alternatively, the benzyl group could be cleaved to unmask a hydroxyl group at the 6-position. This new intermediate, a 2-chloropyrazin-6-ol derivative, opens up a different set of synthetic possibilities, such as etherification with different alkyl halides or conversion of the hydroxyl group to other functionalities. This divergent approach allows for the efficient generation of molecular diversity from a single starting material.

Future Research Directions and Advanced Methodological Developments for 2 Chloro 6 3 Chlorobenzyl Oxy Pyrazine

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine core is critical for developing new derivatives. The two chlorine atoms on the pyrazine (B50134) and benzene (B151609) rings, as well as available C-H positions on the pyrazine ring, represent key sites for modification. Future research will likely move beyond classical substitution reactions towards more sophisticated catalytic methods that offer higher selectivity and efficiency.

Modern synthetic chemistry has demonstrated the power of transition-metal catalysis for functionalizing electron-deficient heterocycles like pyrazines. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines), are prime candidates for selectively replacing the chlorine atom on the pyrazine ring. nih.gov Iron-catalyzed C-H functionalization presents another frontier, potentially allowing for the direct arylation or alkylation of the pyrazine ring without the need for pre-functionalization, which is a significant advantage over traditional methods. nih.gov Furthermore, photocatalytic approaches using ruthenium or iridium complexes could enable novel transformations, such as hydrodehalogenation or the introduction of complex fragments under mild conditions. acs.org

Table 1: Potential Catalytic Functionalization Reactions for this compound

Reaction Type Proposed Catalyst System Reaction Partner (Example) Potential Product Moiety
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Base Phenylboronic acid 2-Phenyl-6-((3-chlorobenzyl)oxy)pyrazine
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuI Trimethylsilylacetylene 2-((Trimethylsilyl)ethynyl)-6-((3-chlorobenzyl)oxy)pyrazine
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos Morpholine 2-(Morpholin-4-yl)-6-((3-chlorobenzyl)oxy)pyrazine
Iron-Catalyzed C-H Arylation Fe(acac)₃ / Ligand Bromobenzene 2-Chloro-3-phenyl-6-((3-chlorobenzyl)oxy)pyrazine
Photocatalytic Dechlorination [Ir(ppy)₂(dtbbpy)]PF₆ Hantzsch Ester 2-((3-Chlorobenzyl)oxy)pyrazine

Integration of Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with high accuracy. nih.gov For a molecule like this compound, ML models can be trained on existing reaction databases for pyrazines and related heterocycles to predict the feasibility and yield of potential functionalization reactions. researchgate.netchemrxiv.org

Future efforts could involve developing a dedicated ML model to explore the substrate scope for the synthesis of derivatives. By featurizing reactants and reagents using molecular fingerprints or graph-based representations, a neural network could predict the most likely product or the percentage yield under various conditions (e.g., temperature, solvent, catalyst). arxiv.org Algorithms like Δ²-learning can predict high-level activation energies from low-cost quantum chemical inputs, providing rapid mechanistic insights without resorting to computationally expensive calculations. rsc.org This predictive power can significantly reduce the experimental effort required to discover optimal reaction conditions, accelerating the development of new compounds. nih.govrsc.org

Table 2: Illustrative Data Structure for a Machine Learning Reaction Optimization Model

Input: Reactant Input: Reagent Input: Catalyst Input: Temperature (°C) Output: Predicted Yield (%)
This compound 4-Methoxyphenylboronic acid Pd(PPh₃)₄ 80 85
This compound Pyrrolidine Pd₂(dba)₃ / BINAP 100 72
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI 50 91

Development of Sustainable Synthetic Routes with High Atom Economy and Environmental Profile

Green chemistry principles are increasingly integral to modern synthetic planning. A key metric is atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product. jocpr.comprimescholars.com The conventional synthesis of this compound likely involves a Williamson ether synthesis between a dichloropyrazine and 3-chlorobenzyl alcohol. While effective, this reaction generates a salt byproduct, lowering the atom economy.

Future research should target synthetic routes with improved sustainability. One promising avenue is the development of catalytic C-H activation/etherification reactions. Such a process could, in theory, form the ether linkage directly from a hydroxypyrazine and 3-chlorobenzyl chloride or vice-versa, potentially with water as the only byproduct, thus maximizing atom economy. Another approach involves exploring flow chemistry, which can improve safety, reduce waste, and allow for more efficient energy use compared to batch processing. researchgate.net

Atom Economy Calculation Example:

A plausible Williamson ether synthesis: C₄H₃ClN₂O (2-Chloro-6-hydroxypyrazine) + C₇H₆Cl₂ (3-Chlorobenzyl chloride) → C₁₁H₈Cl₂N₂O + HCl

MW of C₁₁H₈Cl₂N₂O = 255.1 g/mol

MW of Reactants = 130.5 g/mol + 161.0 g/mol = 291.5 g/mol

% Atom Economy = (MW of Product / Total MW of Reactants) x 100 = (255.1 / 291.5) x 100 ≈ 87.5%

A hypothetical direct arylation/etherification: C₄H₄N₂O (Pyrazin-2-ol) + C₇H₆Cl₂ (3-Chlorobenzyl chloride) → C₁₁H₈Cl₂N₂O + H₂

MW of Reactants = 96.1 g/mol + 161.0 g/mol = 257.1 g/mol

% Atom Economy = (255.1 / 257.1) x 100 ≈ 99.2%

Table 3: Comparison of Synthetic Routes based on Atom Economy

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy
Williamson Ether Synthesis 2-Chloro-6-hydroxypyrazine, 3-Chlorobenzyl chloride This compound HCl ~87.5%
Proposed C-H Etherification Pyrazin-2-ol, 3-Chlorobenzyl chloride This compound H₂ ~99.2%

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding and controlling chemical reactions in real-time is crucial for ensuring reproducibility, maximizing yield, and minimizing impurities. Advanced in-situ spectroscopic techniques allow chemists to monitor the concentration of reactants, intermediates, and products as the reaction proceeds.

For the synthesis and functionalization of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be implemented. These methods can track the reaction by monitoring the disappearance of characteristic vibrational bands of the starting materials (e.g., the O-H stretch of an alcohol) and the appearance of bands corresponding to the product (e.g., the C-O-C ether stretch). In-situ NMR could provide even more detailed structural information on transient intermediates. The data gathered from these techniques not only allows for precise determination of reaction endpoints but also provides valuable kinetic data that can be used to elucidate reaction mechanisms and build the predictive ML models discussed previously. researchgate.netrsc.org

Table 4: Potential In-Situ Spectroscopic Methods for Reaction Monitoring

Spectroscopic Technique Key Parameter to Monitor (Example: Etherification) Information Gained
In-Situ FTIR Disappearance of O-H stretch (~3300 cm⁻¹); Appearance of C-O-C stretch (~1250 cm⁻¹) Reaction kinetics, endpoint detection, intermediate identification
In-Situ Raman Changes in aromatic ring breathing modes upon substitution Real-time structural changes, catalyst state, endpoint detection
In-Situ NMR Shift in pyrazine ring proton signals; Disappearance of starting material signals Detailed structural elucidation of intermediates and products, quantitative kinetics
In-Situ UV-Vis Changes in absorbance maxima as conjugation state changes Tracking chromophoric species, reaction progress for colored solutions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2,6-dichloropyrazine with 3-chlorobenzyl alcohol in the presence of a strong base (e.g., NaH) under microwave-assisted conditions (50°C, 100 W, 10 min) achieves selective substitution at the 6-position. Solvent choice (e.g., THF) and stoichiometric control are critical to minimize di-substitution byproducts .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential. Key signals include aromatic protons at δ 8.09–8.05 ppm (pyrazine ring) and δ 5.40 ppm (OCH₂ from benzyl group). Mass spectrometry (exact mass: 295.0242 Da) confirms molecular weight, while IR spectroscopy identifies functional groups like C-Cl and C-O bonds .

Q. What basic pharmacological screening assays are applicable to this compound?

  • Methodological Answer : Initial screens include receptor binding assays (e.g., 5-HT2C receptors due to structural similarity to MK-212, a known agonist) and in vivo locomotor activity tests. Competitive radioligand binding assays (IC₅₀ determination) and dose-response studies in rodent models assess receptor affinity and behavioral effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Systematic substitution at the pyrazine core or benzyl group is key. For example:

  • Replace the 3-chlorobenzyl group with cyclopentyl or piperidine moieties to study steric/electronic effects .
  • Introduce hydrazine groups at the 2-chloro position to form triazolo derivatives, enabling evaluation of heterocyclic bioisosteres .
  • Use computational docking to predict binding modes to targets like 5-HT2C receptors, followed by in vitro validation .

Q. What computational approaches are used to model the electronic excitation dynamics of pyrazine derivatives?

  • Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) methods model potential energy surfaces (S₁, S₂ states) and vibronic couplings. A 24-mode Hamiltonian incorporating all vibrational modes provides insights into symmetry-driven non-radiative transitions, validated against UV-Vis absorption spectra .

Q. How do collisional energy transfer dynamics affect the stability of pyrazine derivatives in solution?

  • Methodological Answer : Time-resolved diode laser spectroscopy quantifies energy transfer between vibrationally excited pyrazine and CO₂. Experimental parameters (243–364 K) reveal temperature-dependent V→R/T energy transfer rates, with single-collision ΔE values up to 7090 cm⁻¹. This informs solvent choice for reaction stability .

Q. What strategies optimize the antibacterial activity of pyrazine-triazole hybrids?

  • Methodological Answer : Conjugate 2-chloro-6-hydrazinylpyrazine with aryl isothiocyanates to form 1,2,4-triazole-3-thiol derivatives. Alkylation of the thiol group (e.g., with alkyl halides) enhances lipophilicity and membrane penetration. Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria validate activity .

Methodological Notes

  • Synthesis : Microwave-assisted methods improve yield and selectivity for mono-substituted products .
  • Analytical Validation : Cross-reference NMR shifts with pyrazine conjugate base data (e.g., δ 8.09 ppm for H⁺ in DMSO-d₆) to confirm substitution patterns .
  • Biological Assays : Use 5-HT2C receptor-transfected cell lines (e.g., HEK293) for specificity testing to avoid off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.